(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Description
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS: 138876-39-8) is a chiral azetidine derivative with a molecular formula of C₁₇H₁₉NO and a molecular weight of 253.34 g/mol . The compound features a four-membered azetidine ring substituted with a diphenylmethyl group at the N1 position, a methyl group at the C2 position, and a hydroxyl group at the C3 position. Its stereochemistry (2R,3S) is critical for its biological activity and interaction with molecular targets, as noted in pharmacological studies .
Key Physical Properties (predicted):
The compound is commercially available through suppliers like PharmaBlock and eMolecules, primarily as a building block for drug discovery . Its structural rigidity and stereochemical complexity make it valuable in medicinal chemistry, particularly for modulating G protein-coupled receptors (GPCRs) or ion channels .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-CJNGLKHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via nucleophilic substitution reactions. Benzyl chloride or benzyl bromide can be used as the electrophilic agents in the presence of a strong base like sodium hydride.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions. For example, using reagents like m-chloroperbenzoic acid (m-CPBA) to oxidize the corresponding azetidine derivative.
Industrial Production Methods
Industrial production of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives. For instance, reduction of the azetidine ring can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The diphenylmethyl group can participate in nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and benzyl halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), benzyl chloride, benzyl bromide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced azetidine derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry-related biological processes.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, while the diphenylmethyl group provides hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- The diphenylmethyl group in the target compound increases lipophilicity (logP ~3.5 predicted) relative to simpler analogs like CP99994, which may improve blood-brain barrier penetration .
Functional Group Analogs
- GR94800 (CAS: N/A): A peptide-based compound with a diphenylmethyl-like benzoyl group. Unlike the target compound, GR94800 lacks a rigid azetidine core, resulting in lower conformational stability .
- Cinnarizine N4-Oxide Dihydrochloride (CAS: N/A): Shares a diphenylmethylpiperazine scaffold but lacks the hydroxyl and methyl groups critical for stereoselective interactions in the target compound .
Biological Activity
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 253.34 g/mol
- CAS Number : 138876-39-8
The compound features a four-membered azetidine ring, a diphenylmethyl group, and a hydroxyl group at the third carbon, which contribute to its unique steric and electronic properties.
The biological activity of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activity. Its hydroxyl group enhances binding affinity to specific targets.
- Biochemical Pathways : It influences pathways related to neurotransmission and signal transduction, which are crucial for various physiological processes.
Biological Activities
Research indicates that (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been used as a probe in studies investigating enzyme mechanisms, particularly in the context of cancer research where it may inhibit specific pathways involved in tumor proliferation .
- Neuropharmacological Effects : Preliminary studies suggest potential effects on neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.
- Chiral Auxiliary in Synthesis : It serves as an effective chiral auxiliary in organic synthesis, facilitating the production of other biologically active compounds .
Case Studies
- Antitumor Activity : In vivo studies demonstrated that compounds related to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol showed significant antitumor activity through modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth and survival, and its dysregulation is often associated with cancer .
- Pharmacokinetics : Pharmacokinetic studies indicated that modifications to the structure of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol could enhance its bioavailability and reduce efflux ratios, improving its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 253.34 g/mol |
| Solubility | >400 µM in PBS |
| Protein Binding | Low to moderate |
| Stability | Excellent in plasma |
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates specific enzyme activities |
| Neuropharmacological | Potential effects on neurotransmitter systems |
| Antitumor Activity | Inhibits tumor proliferation through signaling pathways |
Q & A
Q. What are the common synthetic routes for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol?
The synthesis typically involves multi-step reactions focusing on stereochemical control. For example, azetidine rings can be constructed via cyclization of β-amino alcohols or through ring-opening of strained intermediates like epoxides. Protecting groups (e.g., acetyl or benzyl) are often employed to preserve stereochemical integrity during functionalization steps. Similar strategies are observed in the synthesis of related (2R,3S)-configured azetidine derivatives, where regioselective nucleophilic additions and catalytic hydrogenation are critical .
Q. How is the stereochemical configuration of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol determined experimentally?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in studies of structurally similar compounds like (2R,3S,6S)-configured dihydropyrans . When crystallographic data are unavailable, nuclear Overhauser effect (NOE) NMR experiments or chiral chromatography (e.g., using amylose-based columns) can correlate spatial arrangements with observed coupling constants or retention times. For example, TLC with iodine visualization (as in pyrazolone synthesis) can preliminarily assess purity before advanced characterization .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol while maintaining stereochemical purity?
Yield optimization requires balancing reaction kinetics and thermodynamics. Key factors include:
- Temperature control : Lower temperatures reduce side reactions but may slow cyclization.
- Catalyst selection : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enhance enantiomeric excess.
- Purification protocols : Gradient column chromatography or recrystallization (e.g., using ethanol/ether mixtures) removes diastereomers . Contradictions in yield reports (e.g., 40–70% in similar syntheses) often arise from variations in workup procedures or solvent purity, as noted in studies on HSI data limitations .
Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
Discrepancies may stem from:
- Sample degradation : Organic compounds like azetidinols are prone to oxidation or hydrolysis. Stabilization methods include inert-atmosphere storage (2–8°C) and continuous cooling during experiments .
- Purity assessment : Combine HPLC with evaporative light scattering detection (ELSD) and mass spectrometry to verify absence of impurities.
- Collaborative validation : Cross-check data against standardized databases (e.g., NIST Chemistry WebBook) to identify outliers .
Q. What computational methods predict the reactivity of the azetidine ring in (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol under varying conditions?
Density Functional Theory (DFT) simulations model ring strain, nucleophilic/electrophilic sites, and transition states. For example:
- Ring-opening reactions : Calculate activation energies for acid-catalyzed hydrolysis.
- Steric effects : Molecular dynamics simulations assess how the diphenylmethyl group influences reaction pathways. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets like those from CC-DPS, can predict solubility or stability trends .
Methodological Recommendations
- Data Reproducibility : Document reaction conditions (e.g., humidity, solvent batch) meticulously to address variability, as highlighted in pollution monitoring studies .
- Safety Protocols : Adopt lab safety frameworks from postgraduate organic chemistry programs, including hazard-specific PPE and waste disposal protocols .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and analytical validation to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
